N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industry: In industrial applications, the compound can be used in the development of new materials and catalysts, leveraging its chemical properties for enhanced performance.
Mechanism of Action
The mechanism of action of N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, often leading to increased biological activity . The pyridine ring and carboxamide group further contribute to its ability to modulate various biochemical pathways, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Berotralstat: A compound with a similar trifluoromethyl group, used in the treatment of hereditary angioedema.
Pexidartinib: Another trifluoromethyl-containing compound, used as a kinase inhibitor in cancer therapy.
Uniqueness
N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-cyanophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c22-21(23,24)17-6-3-4-14(10-17)12-27-13-16(8-9-19(27)28)20(29)26-18-7-2-1-5-15(18)11-25/h1-10,13H,12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFKIABMJIGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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